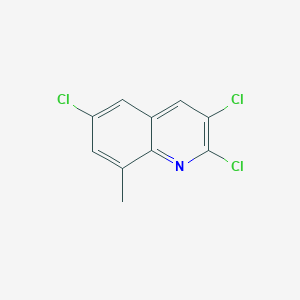
2,3,6-Trichloro-8-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-三氯-8-甲基喹啉是一种喹啉的氯化衍生物,喹啉是一种杂环芳香族有机化合物。喹啉及其衍生物以其在药物化学、农业和材料科学领域的广泛应用而闻名。
准备方法
合成路线和反应条件
2,3,6-三氯-8-甲基喹啉的合成通常涉及对8-甲基喹啉进行氯化。一种常见的方法是使用氯气在三氯化铁等催化剂的存在下进行直接氯化。反应在受控条件下进行,以确保在2、3和6位选择性氯化。
工业生产方法
2,3,6-三氯-8-甲基喹啉的工业生产可能涉及连续流工艺,以提高效率和产率。使用先进的催化体系和优化的反应条件可以进一步提高合成的可扩展性。
化学反应分析
反应类型
2,3,6-三氯-8-甲基喹啉会发生各种化学反应,包括:
取代反应: 氯原子可以被胺或硫醇等亲核试剂取代。
氧化反应: 甲基可以被氧化形成羧酸或醛。
还原反应: 在特定条件下,喹啉环可以被还原形成二氢喹啉衍生物。
常用试剂和条件
取代: 极性溶剂中的酰胺钠或硫脲等亲核试剂。
氧化: 高锰酸钾或三氧化铬等氧化剂。
还原: 在催化剂存在下,氢化铝锂或氢气等还原剂。
主要产物
取代: 喹啉的氨基或硫代衍生物。
氧化: 喹啉羧酸或醛。
还原: 二氢喹啉衍生物。
科学研究应用
2,3,6-三氯-8-甲基喹啉在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌活性。
医学: 对其在药物开发中的潜在用途进行研究,特别是在设计新型治疗剂方面。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
2,3,6-三氯-8-甲基喹啉的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。氯原子和甲基可以影响化合物对这些靶标的结合亲和力和选择性。确切的途径和分子相互作用取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
2,3,6-三氯喹啉: 缺少甲基,这会影响其反应性和应用。
8-甲基喹啉: 缺少氯原子,导致不同的化学性质和用途。
2,3,6-三氟-8-甲基喹啉: 具有独特电子性质的氟化类似物。
独特性
2,3,6-三氯-8-甲基喹啉因同时存在氯原子和甲基而具有独特性,这增强了其化学反应性和在各个领域的潜在应用。特定的取代模式允许进行目标修饰和功能化,使其成为合成和药物化学中宝贵的化合物。
生物活性
2,3,6-Trichloro-8-methylquinoline is a halogenated quinoline derivative that has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by the presence of three chlorine atoms and a methyl group at the 8-position, influences its reactivity and potential therapeutic applications.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.5 g/mol |
| Melting Point | Not well documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its halogenated structure enhances lipophilicity, improving membrane penetration and bioactivity against various bacterial and fungal strains. For example, quinoline derivatives often show activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its antitumor potential. A study demonstrated that similar quinoline derivatives could induce apoptosis in cancer cell lines such as ovarian (OVCAR-3) and colon (HCT 116) cancers. The mechanism of action appears to involve the modulation of signaling pathways like ERK signaling .
Case Study: Antitumor Efficacy
In a recent study involving patient-derived xenograft (PDX) models of human lung cancer, this compound exhibited notable tumor growth inhibition (TGI). The average tumor volume was significantly reduced compared to control groups, indicating its potential as a therapeutic agent in oncology .
Antiviral Activity
Emerging research suggests that quinoline derivatives may have antiviral properties as well. For instance, studies on related compounds show promising results against SARS-CoV-2 with effective concentrations (EC50) comparable to established antiviral drugs like chloroquine . This highlights the potential of this compound in developing antiviral therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Interaction : Enhanced lipophilicity allows better interaction with cell membranes.
- Apoptotic Pathways : Induction of apoptotic cell death in tumor cells suggests a mechanism involving signaling pathway modulation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Methyl group at position 2 | Moderate antibacterial activity |
| 4-Chloro-7-methylquinoline | Chlorine at position 4 | Antitumor activity |
| 6-Bromo-8-methylquinoline | Bromine at position 6 | Antiviral activity against multiple viruses |
The unique combination of halogens in this compound enhances both its chemical reactivity and biological efficacy compared to structurally similar compounds.
属性
分子式 |
C10H6Cl3N |
|---|---|
分子量 |
246.5 g/mol |
IUPAC 名称 |
2,3,6-trichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7(11)3-6-4-8(12)10(13)14-9(5)6/h2-4H,1H3 |
InChI 键 |
YGGMPWNEFZGYFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















